

Application Notes and Protocols: Fe-NTA Model of Acute Kidney Injury in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ferric nitrilotriacetate	
Cat. No.:	B230838	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The **Ferric nitrilotriacetate** (Fe-NTA) induced acute kidney injury (AKI) in rats is a widely used and reproducible model for studying the pathophysiology of nephrotoxicity.[1][2] This model is particularly relevant for investigating mechanisms of oxidative stress-induced renal damage, as the toxicity of Fe-NTA is primarily driven by iron-mediated generation of reactive oxygen species (ROS).[3][4][5] Intraperitoneal administration of Fe-NTA leads to acute proximal tubular necrosis, providing a robust platform for evaluating potential therapeutic agents and understanding the molecular pathways involved in AKI.[1][2]

The primary mechanism of Fe-NTA induced nephrotoxicity involves the delivery of the Fe-NTA complex to the renal proximal tubules.[3] There, it undergoes reduction to its ferrous state, which then participates in Fenton and Haber-Weiss reactions, leading to the production of highly reactive hydroxyl radicals. This surge in oxidative stress overwhelms the kidney's antioxidant defenses, causing lipid peroxidation, DNA damage, and ultimately, cell death through apoptosis and ferroptosis.[3][4][6] This model is valuable for screening nephroprotective compounds and elucidating the signaling cascades that govern renal injury and repair.

Key Features of the Fe-NTA AKI Model:

- Mechanism-driven: Primarily mediated by oxidative stress, making it suitable for studying antioxidant therapies.
- Reproducible: Consistent induction of acute tubular necrosis.
- Clinically Relevant: Mimics aspects of toxin-induced AKI in humans.
- Well-characterized: Extensive literature on biochemical and histopathological changes.

Data Presentation

Table 1: Key Biochemical Markers in Fe-NTA Induced AKI in Rats

Marker	Description	Typical Change in Fe-NTA Model	Reference
Blood Urea Nitrogen (BUN)	A measure of renal function based on the concentration of urea in the blood.	Significant increase	[7][8]
Serum Creatinine	A waste product from muscle metabolism, elevated levels indicate impaired kidney function.	Significant increase	[7][8][9]
Malondialdehyde (MDA)	A marker of lipid peroxidation and oxidative stress.	Significant increase in renal tissue	[4]
Glutathione (GSH)	A major endogenous antioxidant.	Significant decrease in renal tissue	[5][7]
Superoxide Dismutase (SOD)	An antioxidant enzyme that catalyzes Significant decrease the dismutation of in renal tissue superoxide radicals.		[10]
Catalase (CAT)	An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide.	Significant decrease in renal tissue	[5][7]
Kidney Injury Molecule-1 (KIM-1)	A transmembrane protein that is upregulated in injured proximal tubule cells.	Significant increase in urine and renal tissue	[11][12][13]
Neutrophil Gelatinase- Associated Lipocalin (NGAL)	A protein involved in the inflammatory response that is upregulated in	Significant increase in urine and serum	[9][12][13]

response to kidney injury.

Table 2: Histopathological Findings in Fe-NTA Induced

Tissue	Finding	Description	Time Point	Reference
Renal Cortex (Proximal Tubules)	Acute Tubular Necrosis	Loss of brush border, tubular epithelial cell swelling, vacuolization, and necrosis.	4-24 hours	[1][2]
Renal Cortex (Proximal Tubules)	Karyorrhexis	Fragmentation of the cell nucleus.	4 hours	[1]
Renal Cortex (Glomeruli)	Glomerular Congestion	Increased blood in the glomerular capillaries.	24 hours	[14]
Renal Interstitium	Inflammatory Cell Infiltration	Presence of inflammatory cells, such as neutrophils and macrophages.	24 hours	[14][15]
Renal Tubules	Hyaline Casts	Formation of proteinaceous casts within the tubular lumen.	24 hours	[15]

Experimental Protocols

Protocol 1: Induction of Fe-NTA Acute Kidney Injury in Rats

Materials:

- Male Wistar or Sprague-Dawley rats (200-250 g)
- Ferric chloride (FeCl₃)
- Nitrilotriacetic acid (NTA)
- Sodium bicarbonate (NaHCO₃)
- Sterile saline (0.9% NaCl)
- Syringes and needles for intraperitoneal injection

Procedure:

- Preparation of Fe-NTA Solution:
 - Prepare a 100 mM solution of NTA by dissolving it in distilled water and adjusting the pH to 7.4 with NaHCO₃.
 - Prepare a 100 mM solution of FeCl₃ in distilled water.
 - o To prepare the Fe-NTA complex, mix the FeCl₃ and NTA solutions in a 1:2 molar ratio. For example, to prepare 10 ml of a solution containing 15 mg/ml of Fe, mix 2.7 ml of 1 M FeCl₃ with 5.4 ml of 1 M NTA, and adjust the final volume to 10 ml with sterile saline. The solution should be prepared fresh before each use.
- Animal Dosing:
 - Acclimatize rats for at least one week before the experiment.
 - Administer a single intraperitoneal (i.p.) injection of Fe-NTA at a dose of 5-9 mg Fe/kg body weight.[1][7]
 - The control group should receive an equivalent volume of sterile saline i.p.
- Post-injection Monitoring and Sample Collection:

- Monitor the animals for signs of distress.
- At the desired time point (e.g., 4, 24, 48 hours post-injection), euthanize the animals.
- Collect blood via cardiac puncture for serum analysis.
- Perfuse the kidneys with ice-cold saline and excise them. One kidney can be fixed in 10% neutral buffered formalin for histopathology, and the other can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.

Protocol 2: Assessment of Renal Function

Materials:

- Blood collection tubes
- Centrifuge
- Commercial assay kits for Blood Urea Nitrogen (BUN) and Creatinine

Procedure:

- Serum Preparation:
 - Collect whole blood in tubes without anticoagulant.
 - Allow the blood to clot at room temperature for 30 minutes.
 - Centrifuge at 3000 rpm for 15 minutes at 4°C.
 - Collect the supernatant (serum) and store at -80°C until analysis.
- BUN and Creatinine Measurement:
 - Follow the manufacturer's instructions for the commercially available colorimetric assay kits to determine the concentrations of BUN and creatinine in the serum samples.

Protocol 3: Measurement of Oxidative Stress Markers

Materials:

- Kidney tissue homogenate
- Phosphate buffer
- Commercial assay kits for Malondialdehyde (MDA), Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase (CAT)

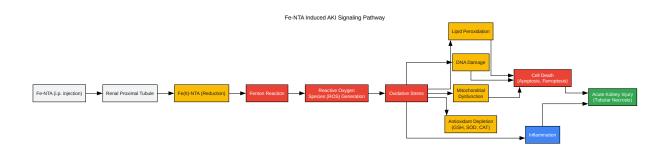
Procedure:

- Tissue Homogenate Preparation:
 - Homogenize a known weight of kidney tissue in ice-cold phosphate buffer.
 - Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
 - Collect the supernatant for the assays.
- Biochemical Assays:
 - Perform the assays for MDA, GSH, SOD, and CAT according to the protocols provided with the commercial kits.

Protocol 4: Histopathological Examination

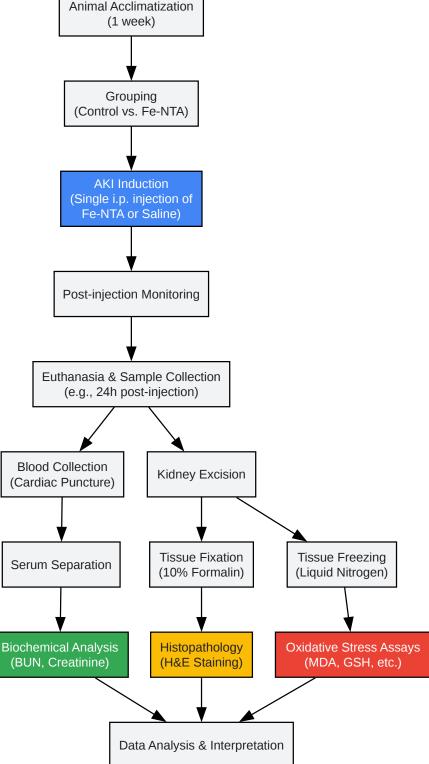
Materials:

- 10% neutral buffered formalin
- Ethanol (graded series)
- Xylene
- Paraffin wax
- Microtome
- Hematoxylin and Eosin (H&E) stains


Microscope

Procedure:

- Tissue Processing:
 - Fix the kidney tissue in 10% neutral buffered formalin for 24 hours.
 - Dehydrate the tissue through a graded series of ethanol.
 - Clear the tissue in xylene.
 - Embed the tissue in paraffin wax.
- Sectioning and Staining:
 - Cut 4-5 μm thick sections using a microtome.
 - Mount the sections on glass slides.
 - Deparaffinize and rehydrate the sections.
 - Stain the sections with Hematoxylin and Eosin (H&E).
- Microscopic Examination:
 - Examine the stained sections under a light microscope to assess for histopathological changes such as tubular necrosis, inflammation, and cast formation.[14][15][16][17]


Visualizations Signaling Pathway of Fe-NTA Induced Acute Kidney Injury

Experimental Workflow for Fe-NTA Induced AKI in Rats **Animal Acclimatization** (1 week)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nephrotoxicity of ferric nitrilotriacetate. An electron-microscopic and metabolic study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nephrotoxicity of ferric nitrilotriacetate. An electron-microscopic and metabolic study -PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ferric nitrilotriacetate promotes N-diethylnitrosamine-induced renal tumorigenesis in the rat: implications for the involvement of oxidative stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Attenuation of oxidative stress, inflammation and early markers of tumor promotion by caffeic acid in Fe-NTA exposed kidneys of Wistar rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stress in Animal Models of Acute and Chronic Renal Failure PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of Acute Kidney Injury PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Oxidative Stress in Kidney Injury PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Next-generation biomarkers for detecting kidney toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Biomarkers of Kidney Function: Introduction and Overview, Characteristics of an Ideal Marker for Kidney Disease, Biomarkers of Acute Kidney Injury [emedicine.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Study of histopathological and molecular changes of rat kidney under simulated weightlessness and resistance training protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols: Fe-NTA Model of Acute Kidney Injury in Rats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b230838#fe-nta-model-of-acute-kidney-injury-in-rats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com